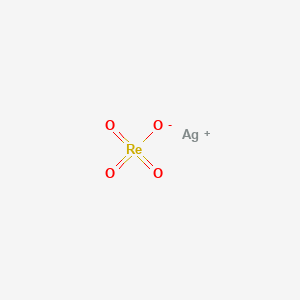
Magnesiumcarbonatehydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesiumcarbonatehydroxide is an inorganic compound with the chemical formula Mg5(CO3)4(OH)2·4H2O. It is a white, crystalline solid that occurs naturally as the mineral hydromagnesite. This compound is known for its stability, reactivity, and solubility, making it valuable in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesiumcarbonatehydroxide can be synthesized through several methods. One common approach involves the reaction of magnesium hydroxide (Mg(OH)2) with carbon dioxide (CO2) in an aqueous solution. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Another method involves the carbonation of magnesium hydroxide slurry. In this process, CO2 is sparged through a suspension of Mg(OH)2 in water, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of natural minerals such as talc. The talc is subjected to carbonation under specific temperature and time conditions to produce various morphologies of this compound . This method allows for the production of the compound on a large scale, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Magnesiumcarbonatehydroxide undergoes several types of chemical reactions, including:
Acid-Base Reactions: It reacts with acids to release carbon dioxide and water, forming the corresponding magnesium salt.
Decomposition: At high temperatures, this compound decomposes to form magnesium oxide (MgO) and carbon dioxide (CO2).
Precipitation: In aqueous solutions, it can precipitate unwanted substances by neutralizing charged particles.
Common Reagents and Conditions
Acids: Hydrochloric acid (HCl) and sulfuric acid (H2SO4) are commonly used to react with this compound.
Temperature: Decomposition typically occurs at elevated temperatures, around 350°C for anhydrous forms.
Major Products
Magnesium Salts: Reaction with acids produces magnesium chloride (MgCl2) or magnesium sulfate (MgSO4).
Magnesium Oxide: Decomposition results in the formation of MgO.
Aplicaciones Científicas De Investigación
Magnesiumcarbonatehydroxide has a wide range of applications in scientific research, including:
Biology: Its ability to neutralize acids makes it useful in biological studies involving pH regulation.
Medicine: It is used as an antacid for the symptomatic relief of heartburn, indigestion, and upset stomach.
Industry: The compound is employed in water treatment processes to remove impurities and stabilize pH levels.
Mecanismo De Acción
The mechanism of action of magnesiumcarbonatehydroxide is primarily defined by its chemical structure and interactions with other substances. When introduced into a solution, its ions dissociate, leading to a series of chemical reactions. The hydroxide ions (OH-) play a crucial role in neutralizing acids, which is fundamental in many industrial processes .
In environmental applications, this compound reacts with carbon dioxide to form magnesium carbonate, aiding in CO2 sequestration . This reaction is significant in environmental management and the fight against climate change.
Comparación Con Compuestos Similares
Magnesiumcarbonatehydroxide can be compared with other magnesium compounds, such as:
Magnesium Carbonate (MgCO3): Unlike this compound, magnesium carbonate is an anhydrous salt that is less soluble in water.
Magnesium Hydroxide (Mg(OH)2):
Magnesium Oxide (MgO): This compound is used as a refractory material and in the production of magnesium metal.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties, including stability, reactivity, and solubility, make it an invaluable asset in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action allows for the development of innovative applications that harness its full potential.
Propiedades
IUPAC Name |
pentamagnesium;tetracarbonate;dihydroxide;pentahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CH2O3.5Mg.7H2O/c4*2-1(3)4;;;;;;;;;;;;/h4*(H2,2,3,4);;;;;;7*1H2/q;;;;5*+2;;;;;;;/p-10 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKPPTNZIUYFJR-UHFFFAOYSA-D |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Mg5O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![zinc;1-sulfanyl-N-[2-[[sulfanyl(sulfido)methylidene]amino]propyl]methanimidothioate](/img/structure/B7801890.png)













